Solvent Yellow 21

Description

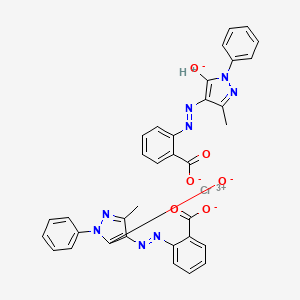

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5601-29-6 |

|---|---|

Molecular Formula |

C34H25CrN8O6 |

Molecular Weight |

693.6 g/mol |

IUPAC Name |

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |

InChI Key |

IQYUUFHALJUMDY-UHFFFAOYSA-K |

SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |

Canonical SMILES |

[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |

Synonyms |

Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Solvent Yellow 21

For Researchers, Scientists, and Drug Development Professionals

Introduction: Solvent Yellow 21, also identified by its Colour Index (C.I.) No. 18690 and CAS No. 5601-29-6, is a metal-complex solvent dye.[1][2] It belongs to the monoazo series of dyes and is notable for its complex with chromium.[3] The dye presents as a deep or dark yellow powder.[2][4][5] Due to its excellent solubility in organic solvents and good compatibility with a wide range of resins, it finds extensive application in coloring wood stains, printing inks, leather finishes, coatings, and plastics.[1][2][6] This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a visualization of its manufacturing process.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quantitative look at its identity, physical characteristics, and solubility profile.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 5601-29-6 | [1][2][4] |

| C.I. Number | 18690 | [1][2][3] |

| EINECS Number | 227-022-5 | [1][4] |

| Molecular Formula | C34H25CrN8O6 | [2][4] |

| Molecular Weight | 693.62 g/mol | [4][5] |

| Chemical Family | Monoazo, Metal Complex | [3][7] |

Table 2: Physical and Thermal Properties

| Property | Value | Conditions | Reference |

| Appearance | Dark yellow powder | Ambient | [2][4][8] |

| Density | 1.445 g/cm³ | at 20°C | [2][4] |

| Boiling Point | 461.9 °C | at 760 mmHg | [2][5] |

| Flash Point | 233.1 °C | - | [2][5] |

| Vapor Pressure | 0 Pa / 2.5E-09 mmHg | at 25°C | [2][4][5] |

| Heat Stability | Stable at 150°C (30min), 180°C (10min), 200°C (1min) | - | [1] |

Table 3: Solubility Profile

| Solvent | Solubility (g/L) | Temperature | Reference |

| Water | 0.1701 g/L (170.1 mg/L) | 20°C | [2][4][5] |

| Ethanol | 100 g/L | - | [1][2] |

| Methyl Ethyl Ketone (MEK) | 500 g/L | 20°C | [1][8] |

| Ethyl Acetate | 400 g/L | - | [1][2] |

| Toluene | 400 g/L | - | [1][2] |

| 1-Methoxy-2-propanol | 300 g/L | - | [1][2] |

| 2-Ethoxyethanol | 500 g/L | - | [1][2] |

| N,N-Dimethylformamide (DMF) | 837 g/L | - | [2] |

Table 4: Performance and Fastness Properties

| Property | Rating/Value | Reference |

| Light Fastness | 6 - 7 | [1][2] |

| Heat Resistance | A | [2] |

| Acid Resistance | A | [2] |

| Alkali Resistance | A | [2] |

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound is a multi-step process involving diazotization, azo coupling, and metal complexation.[3][4]

Objective: To synthesize the chromium complex of the azo dye derived from 2-aminobenzoic acid and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

-

2-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Chromium formate or another suitable chromium salt

-

Formamide or a mixed amide solvent system (e.g., DMF and formamide)[9]

-

Sodium hydroxide (NaOH) or other base for pH adjustment

Methodology:

-

Diazotization:

-

Dissolve 2-aminobenzoic acid in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Stir the mixture for a period to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

Separately, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., using NaOH) to form the coupling component solution.

-

Slowly add the cold diazonium salt solution to the coupling component solution.

-

Maintain the temperature below 10°C and control the pH to ensure efficient coupling.

-

The resulting azo compound will precipitate. Isolate the precipitate by filtration and wash it with water.

-

-

Metal Complexation:

-

Transfer the washed azo compound into a reaction vessel containing a high-boiling point solvent like formamide or a mixture of dimethylformamide and formamide.[9]

-

Add the chromium source, such as chromium formate.[3]

-

Heat the mixture to approximately 115°C (or up to 138-150°C in some protocols) and maintain it for several hours (e.g., 2.5-6 hours) to facilitate the formation of the 2:1 dye-chromium complex.[3][9]

-

After the reaction is complete, cool the mixture. The final product, this compound, can be precipitated by adding the reaction mixture to water.[9]

-

Filter the product, wash thoroughly to remove impurities, and dry to obtain a dark yellow powder.

-

Determination of Solubility

Objective: To quantify the solubility of this compound in various organic solvents.

Methodology:

-

Apparatus: Analytical balance, temperature-controlled shaker or water bath, volumetric flasks, centrifuge, and a UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., ethanol, MEK) in a sealed flask.

-

Agitate the mixture in a temperature-controlled shaker at a specified temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Carefully extract a precise volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the same solvent to a concentration suitable for spectrophotometric analysis.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).

-

From the concentration and dilution factor, determine the original concentration in the saturated solution, which represents the solubility in g/L.

-

Process Visualization

The synthesis of this compound can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key stages from starting materials to the final product.

Caption: Synthesis workflow for this compound.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. zeyachem.net [zeyachem.net]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. Cas 5601-29-6,this compound | lookchem [lookchem.com]

- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 7. This compound|CAS No:5601-29-6 - yellow solvent dye [chinainterdyes.com]

- 8. jadechem-colours.com [jadechem-colours.com]

- 9. CN1952017A - The production process of solvent yellow BL - Google Patents [patents.google.com]

Solvent Yellow 21 CAS number and molecular structure.

An In-depth Technical Guide to Solvent Yellow 21

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Chemical Name: this compound Color Index (C.I.) Name: C.I. This compound C.I. Number: 18690 CAS Number: 5601-29-6[1][2][3][4] Synonyms: Acid Yellow 59, Filamid Yellow R, Zapon Fast Yellow R, Oil Yellow 2G[3]

Molecular and Structural Information

This compound is a metal complex dye, specifically a 1:2 chromium complex. The core structure involves a monoazo ligand coordinated with a central chromium ion.

Azo Ligand

The organic ligand is synthesized via the diazotization of 2-Aminobenzoic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Chromium Complex

The final this compound product is formed when two molecules of the azo ligand chelate with a single chromium(III) ion.[1]

-

Molecular Formula (Complex): C₃₄H₂₄CrN₈O₆·H[]

-

Molecular Weight (Complex): 693.62 g/mol []

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Deep / Dark Yellow Powder | [1][3] |

| Density | 1.445 g/cm³ (at 20°C) | [3] |

| Boiling Point | 461.9 °C at 760 mmHg | [3] |

| Flash Point | 233.1 °C | [3] |

| Water Solubility | 170.1 mg/L (at 20°C) | [3] |

| Vapor Pressure | 2.5E-09 mmHg (at 25°C) | [3] |

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents.

| Solvent | Solubility (g/L) |

| N,N-Dimethylformamide | 837 |

| Ethyl Cellosolve | 500 |

| Methyl Ethyl Ketone | 500 |

| Ethyl Acetate | 400 |

| Toluene | 400 |

| Methoxy Propanol | 300 |

| Ethanol | 100 |

(Data sourced from Zeya Chemicals)[3]

Fastness Properties

The resistance properties of this compound are critical for its applications.

| Property | Rating |

| Light Fastness | 6 |

| Heat Resistance | A |

| Acid Resistance | A |

| Alkali Resistance | A |

(Scale: Light Fastness 1-8, where 8 is superior. Other ratings are descriptive.)[3]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves three primary stages: diazotization, azo coupling, and metal complexation.

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Sodium nitrite

-

Hydrochloric acid

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium hydroxide

-

Chromium(III) formate

-

Formamide (or a mixed amide solvent like DMF/Formamide)

Procedure:

-

Diazotization:

-

Dissolve 2-Aminobenzoic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

-

-

Azo Coupling:

-

Separately, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution.

-

Slowly add the cold diazonium salt solution to the pyrazolone solution.

-

Maintain the temperature and a slightly alkaline pH to facilitate the coupling reaction, resulting in the formation of the azo dye ligand as a precipitate.

-

Filter and wash the resulting azo intermediate.

-

-

Metal Complexation:

-

Prepare a solution of the complexing agent, chromium(III) formate, in a high-boiling point amide solvent (e.g., formamide).[1][6]

-

Heat the solvent and complexing agent mixture to approximately 100°C.[6]

-

Add the prepared azo dye intermediate to the hot solution.

-

Increase the temperature to 138-150°C and maintain for 2.5-6 hours with stirring to form the chromium complex.[1][6]

-

After the reaction is complete, cool the mixture.

-

Precipitate the final product by pouring the reaction mixture into water.[6]

-

Filter the solid this compound, wash thoroughly with water to remove residual solvents and salts, and dry.

-

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the multi-step synthesis process of this compound.

Caption: Synthesis workflow for this compound.

Application Spectrum

This diagram shows the logical relationships between this compound and its primary industrial applications.

Caption: Primary applications of this compound.

References

Synthesis and manufacturing process of Solvent Yellow 21.

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Yellow 21

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by its Colour Index name C.I. 47000 or Quinoline Yellow SS, is a synthetic quinophthalone dye.[1] Its core structure is 2-(2-quinolyl)-1,3-indandione.[2] This vibrant yellow dye is notable for its solubility in nonpolar organic solvents and insolubility in water.[1] It finds applications in the coloring of various materials, including spirit lacquers, polystyrene, polycarbonates, polyamides, and acrylic resins.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and process flow diagrams.

Synthesis Pathway

The primary industrial synthesis of this compound involves the condensation reaction between quinaldine (2-methylquinoline) and phthalic anhydride.[1][3][4] This reaction is typically carried out at elevated temperatures, often with the use of a catalyst such as zinc chloride, although catalyst-free methods are also employed, particularly when an excess of one reactant is used as a solvent.[1][3] The reaction proceeds via the formation of a quinophthalone structure.

The overall chemical reaction is as follows:

Quinaldine + Phthalic Anhydride → 2-(2-quinolyl)-1,3-indandione (this compound) + Water

Manufacturing Process

The manufacturing process for this compound can be broken down into several key stages: reaction, quenching and neutralization, filtration, washing, and drying. A novel approach to this process utilizes a molar excess of phthalic anhydride, which serves as both a reactant and a solvent, eliminating the need for other organic solvents.[3]

Process Flow Diagram

Caption: Manufacturing Workflow for this compound.

Experimental Protocol

The following detailed experimental protocol is adapted from a patented manufacturing process.[3]

3.1. Materials and Equipment:

-

Reactants:

-

Quinaldine (86% strength)

-

Phthalic anhydride flakes

-

Sodium hydroxide solution (50% strength)

-

Water

-

-

Equipment:

-

One-liter jacketed glass reactor

-

Stirred vessel for quenching

-

Distillation apparatus

-

Filtration equipment

-

Drying oven

-

3.2. Reaction Procedure:

-

Charging the Reactor: Charge the one-liter jacketed glass reactor with 82.4 g of 86% strength quinaldine followed by 200 g of phthalic anhydride flakes.

-

Heating and Reaction: Heat the mixture to 200°C. Maintain the reaction temperature between 200-215°C for approximately 2 hours. During this time, water generated from the condensation reaction is removed by distillation.

-

Quenching: Upon completion of the reaction, transfer the hot reaction mixture to a stirred vessel containing 750 g of water. This results in a yellow-brown slurry.

-

Neutralization and Purification: Heat the slurry from 45°C to 60°C and mix for 30 minutes. Add 126.9 g of 50% strength sodium hydroxide solution to the mixture to reach a final pH of 10.7. This step helps to dissolve any unreacted phthalic anhydride.

-

Isolation and Drying: The solid product is isolated from the slurry by filtration. The resulting filter cake is washed with water and then dried to yield the final this compound product.

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol.

| Parameter | Value | Unit | Reference |

| Reactants | |||

| Quinaldine (86% strength) | 82.4 | g | [3] |

| Phthalic Anhydride | 200 | g | [3] |

| Reaction Conditions | |||

| Temperature | 200 - 215 | °C | [3] |

| Reaction Time | ~2 | hours | [3] |

| Quenching & Neutralization | |||

| Quench Water | 750 | g | [3] |

| Quench Temperature | 45 - 60 | °C | [3] |

| Sodium Hydroxide (50%) | 126.9 | g | [3] |

| Final pH | 10.7 | [3] |

Synthesis Reaction Pathway Diagram

Caption: Synthesis Pathway of this compound.

Physical and Chemical Properties

| Property | Value | Unit | Reference |

| Appearance | Yellow powder | [1] | |

| Molecular Formula | C₁₈H₁₁NO₂ | [1][3] | |

| Molar Mass | 273.29 | g/mol | [1] |

| Melting Point | 240 | °C | [1] |

| Solubility in Water | Insoluble | [1] | |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | [1] |

Conclusion

The synthesis of this compound is a well-established industrial process primarily involving the high-temperature condensation of quinaldine and phthalic anhydride. The use of excess phthalic anhydride as a solvent offers an efficient and streamlined manufacturing method. This guide provides the essential technical details for researchers and professionals involved in the synthesis and development of related chemical compounds, offering a solid foundation for further investigation and process optimization.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent Yellow 33 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]

- 4. US2211662A - Quinaldine dye intermediates and quinophthalone dyes thereof - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Solvent Yellow 21 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 21 (C.I. 18690; CAS No. 5601-29-6) in various organic solvents.[1] The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this metal complex dye for its application in formulations, coatings, and other advanced materials.[2]

This compound is a metal complex dye that presents as a deep yellow powder.[3][4][5] It is known for its excellent solubility in a wide range of organic solvents and good compatibility with numerous synthetic and natural resins.[2][3] While it is only slightly soluble in water, its affinity for organic media makes it a versatile colorant in various industrial applications.[6][4][5]

Quantitative Solubility Data

The solubility of this compound has been quantified in several common organic solvents. The following table summarizes the available data, providing a clear comparison of its solubility profile. The data is presented in grams per liter (g/L).

| Organic Solvent | Solubility (g/L) |

| Methyl Ethyl Ketone (MEK) | 500[1][2] |

| 2-Ethoxyethanol | 500[1][2][7] |

| Diacetone Alcohol | 500[8] |

| Ethyl Acetate | 400[1][2][7] |

| Toluene | 400[6][1][2][7] |

| Methyl Ethyl Ketone | 400[8] |

| 1-Methoxy-2-propanol | 300[6][1][2][7] |

| Butyl Cellosolve | 250[8] |

| Ethanol | 100[6][1][2][7] |

| n-Propanol | 100[1][2][7] |

| Acetone | 50[8] |

| N,N-Dimethylformamide (DMF) | 837[6] |

Note: The solubility for MEK is listed with two different values from different sources. It is advisable to verify the solubility for a specific application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound in an organic solvent. This method is based on the principle of equilibrium solubility.

Materials:

-

This compound powder

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials

-

Mechanical shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Centrifuge

-

Spectrophotometer (optional, for concentration measurement)

-

Burette and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Weigh a specific mass of this compound and place it into a test tube or vial.[9]

-

Using a burette, add a measured volume of the organic solvent to the test tube.[9]

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture vigorously using a mechanical shaker or magnetic stirrer.[9][10] This should be done for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Maintain a constant temperature throughout the equilibration process.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the sample at a moderate speed.

-

-

Determination of Solute Concentration:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

The concentration of the dissolved this compound in the supernatant can be determined by several methods:

-

Gravimetric Method: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.

-

Spectrophotometric Method: If the dye has a known extinction coefficient in the solvent, measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) and calculate the concentration using the Beer-Lambert law.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the data obtained. For the gravimetric method, the solubility (in g/L) is the mass of the residue divided by the volume of the supernatant evaporated. For the spectrophotometric method, the calculated concentration is the solubility.

-

-

Repeatability:

-

Repeat the experiment multiple times to ensure the results are reproducible.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. jadechem-colours.com [jadechem-colours.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. This compound CAS#: 5601-29-6 [m.chemicalbook.com]

- 5. Cas 5601-29-6,this compound | lookchem [lookchem.com]

- 6. zeyachem.net [zeyachem.net]

- 7. This compound|CAS NO.5601-29-6 [xcolorpigment.com]

- 8. This compound Dyes | CAS 5601-29-6 Manufacturers in India [colorantsgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. saltise.ca [saltise.ca]

A Technical Guide to Solvent Yellow 21: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Solvent Yellow 21 (C.I. 18690; CAS No. 5601-29-6), a metal-complex solvent dye. This document details its commercial availability, typical purity grades and specifications, and a representative analytical workflow for its quality control.

Commercial Suppliers and Purity Grades

This compound is available from a variety of chemical suppliers, primarily based in Asia. While distinct "purity grades" are not always explicitly marketed, suppliers provide technical data sheets and specifications that outline the purity and impurity profiles of their products. These specifications are crucial for researchers and developers to ensure the quality and consistency of the dye for their specific applications.

The following table summarizes the specifications of this compound from various commercial suppliers. It is important to note that these values are typical and may vary between batches. For critical applications, it is always recommended to request a lot-specific Certificate of Analysis (CoA).

| Supplier/Source | Purity/Dye Content | Moisture Content | Insolubles | Appearance | Additional Notes |

| TNJ Chemical | ≥99%[1] | - | - | Yellow powder[1] | Offers USP, BP, EP, JP and industrial technical grades for various chemicals.[1] |

| JADECHEM (NINGBO) CO.,LTD. | Dyeing Strength: 98-102% | ≤ 2.0% | ≤ 1.0% (in MEK) | Yellow Powder | - |

| Generic Technical Data Sheet 1 | 100% | ≤ 2.5% | - | Yellow Powder | pH of 1% solution: 8.15.[2] |

| Baoxu Chemical | Tinting strength: 100±5% | - | - | Deep Yellow Powder | Shade is similar to standard.[3] |

| Zeya Chemicals | - | - | - | Dark yellow powder | Slightly soluble in water, easily soluble in ethylene glycol ether, DMF and ethanol.[4] |

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is critical for reproducible research and product development. A common and effective method for the analysis of solvent dyes, particularly metal-complex azo dyes, is High-Performance Liquid Chromatography (HPLC). The following section outlines a typical experimental protocol for the purity determination of this compound.

Experimental Protocol: Purity Determination by HPLC

This protocol is based on established methods for the analysis of metal-complex azo dyes.[5]

1. Objective: To determine the purity of a this compound sample and to identify the presence of any major impurities.

2. Materials and Reagents:

- This compound sample

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

- Ammonium acetate

- Methanol (for sample preparation)

- Volumetric flasks

- Pipettes

- Syringe filters (0.45 µm)

- HPLC vials

3. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with:

- Quaternary or binary pump

- Autosampler

- Column oven

- Diode Array Detector (DAD) or UV-Vis detector

4. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

- Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B).

- Gradient Program:

- 0-2 min: 70% B

- 2-15 min: 70% to 95% B

- 15-20 min: 95% B

- 20-22 min: 95% to 70% B

- 22-25 min: 70% B (re-equilibration)

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: 254 nm and the visible λmax of this compound (approximately 400 nm)

- Injection Volume: 10 µL

5. Sample Preparation:

- Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

- Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of methanol. Dilute as necessary to fall within the calibration range.

- Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

6. Data Analysis:

- Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

- Calculate the area of the this compound peak and any impurity peaks.

- Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- Quantify the amount of this compound in the sample using the calibration curve generated from the reference standard.

The following diagram illustrates the logical workflow for the quality control analysis of a this compound sample.

References

In-Depth Technical Guide to Solvent Yellow 21: Historical Development, Physicochemical Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, discovery, and core technical data of Solvent Yellow 21 (C.I. 18690). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical identity, properties, synthesis, and applications.

Introduction and Historical Context

This compound is a prominent member of the metal-complex solvent dye class, characterized by its vibrant yellow hue and excellent solubility in organic solvents. Developed in the mid-20th century, its creation was part of a broader industrial effort to synthesize robust and versatile colorants for non-polar media. While the specific individuals or institutions responsible for its initial discovery are not well-documented, it is widely understood to have emerged from industrial laboratories focused on the innovation of azo-based chromophores.[1] The primary application for these new dyes was in the coloring of oils, waxes, plastics, and other synthetic materials where water-insoluble colorants are essential. Chemically, it is a coordination compound, specifically a 1:2 chromium complex of a monoazo dye.[2][3][4]

Chemical and Physical Properties

This compound is a deep yellow powder with a stable molecular structure that imparts high lightfastness and thermal stability.[2][5][6] These properties have made it a valuable colorant in numerous industrial applications.

Chemical Identity

| Property | Value |

| Common Name | This compound |

| C.I. Name | C.I. 18690 |

| CAS Number | 5601-29-6 |

| Molecular Formula | C₃₄H₂₄CrN₈O₆·H |

| Molecular Weight | 693.62 g/mol |

| Chemical Structure | 1:2 Chromium complex of a monoazo dye |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various technical sources.

| Property | Value | Source(s) |

| Appearance | Deep yellow powder | [2][5][6] |

| Density | 1.23 - 1.445 g/cm³ | [3][5] |

| Boiling Point | 461.9 °C at 760 mmHg | [5] |

| Flash Point | 233.1 °C | [5] |

| Water Solubility | 170.1 mg/L at 20°C (Slightly soluble) | [5] |

| Light Fastness (ISO) | 6-7 | [5] |

| Heat Resistance | >180 °C | [2] |

Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in different formulations.

| Solvent | Solubility (g/L) |

| Ethanol | 100 |

| Ethyl Acetate | 400 |

| Toluene | 400 |

| Methyl Ethyl Ketone (MEK) | 500 |

| 1-Methoxy-2-propanol | 300 |

| 2-Ethoxyethanol | 500 |

| N,N-Dimethylformamide (DMF) | 837 |

Note: Solubility data is aggregated from multiple sources.[5]

Experimental Protocols

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization. The following is a detailed experimental protocol based on established manufacturing methods.[2]

Synthesis of the Azo Ligand

Step 1: Diazotization of 2-Aminobenzoic Acid

-

In a suitable reaction vessel equipped with a stirrer and cooling system, prepare a solution of 2-aminobenzoic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-aminobenzoic acid solution while maintaining the temperature between 0-5 °C.

-

Continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt is maximized. The completion of the diazotization can be checked with starch-iodide paper.

Step 2: Azo Coupling

-

In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline solution (e.g., sodium hydroxide or sodium carbonate solution).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the cooled coupling component solution.

-

Maintain the pH of the reaction mixture in the alkaline range to facilitate the coupling reaction.

-

Stir the reaction mixture at 0-5 °C for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting monoazo dye is then isolated by filtration and washed with water.

Metallization to Form this compound

-

Suspend the synthesized monoazo dye in a suitable solvent, such as formamide.[2]

-

Add a chromium salt, typically chromium (III) formate, to the suspension.[2]

-

Heat the reaction mixture to 113-115 °C and maintain this temperature for approximately 6 hours with continuous stirring.[2]

-

During this time, the chromium ion will coordinate with two molecules of the azo dye to form the 1:2 chromium complex.

-

After the reaction is complete, the mixture is cooled, and the final product, this compound, is isolated by filtration.

-

The product should be washed with appropriate solvents to remove any unreacted starting materials or byproducts and then dried.

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the azo linkage (-N=N-) and the coordination bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the complex.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway of this compound.

Application Workflow of this compound

Caption: General application workflow of this compound.

Applications

This compound is extensively used in various industrial sectors due to its excellent solubility in organic solvents and good fastness properties. Its primary applications include:

-

Plastics: For coloring a wide range of plastics such as polystyrene, polyolefins, and PVC.[1]

-

Coatings and Paints: Used in wood stains, wood coatings, baking finishes, and industrial paints.[5]

-

Printing Inks: A key component in solvent-based printing inks, including those for aluminum foil and hot stamping foils.[5][7]

-

Leather Finishes: Employed in the coloring and finishing of various types of leather.[5]

-

Stationery: Used in the formulation of inks for pens and other stationery items.[5]

Conclusion

This compound remains a significant colorant in the chemical industry, valued for its robust performance and versatility. This guide has provided a detailed overview of its historical development, a compilation of its key physicochemical properties, and a comprehensive experimental protocol for its synthesis. The provided visualizations of its synthetic pathway and application workflow serve to further elucidate its chemical and industrial relevance. This information is intended to be a valuable resource for professionals engaged in research and development within the chemical and materials science fields.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Zapon Fast Yellow R - Oil Yellow 2G from Emperor Chem [emperordye.com]

- 4. This compound Dyes | CAS 5601-29-6 Manufacturers in India [colorantsgroup.com]

- 5. zeyachem.net [zeyachem.net]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. Applications of Solvent Dye - Industry News [pigmentchemical.com]

A Comprehensive Technical Guide to Solvent Yellow 21: Nomenclature, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Solvent Yellow 21, a metal-complex azo dye. The following sections detail its alternative names and synonyms, key quantitative data, and representative experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is known by a multitude of synonyms and trade names across various industries. Accurate identification is crucial for scientific and regulatory purposes. The primary identifiers are its CAS Registry Number, 5601-29-6, and its Colour Index Name, C.I. 18690.[1][2][3] A comprehensive list of its alternative names is provided in the table below.

| Category | Name/Identifier |

| Common Name | This compound |

| CAS Registry Number | 5601-29-6[1][3] |

| Colour Index (C.I.) Name | C.I. 18690[2][3] |

| EINECS Number | 227-022-5[3] |

| Synonyms & Trade Names | Acid Yellow 59, Acid Yellow 121, AP Yellow 21, Atul Anodal Fast Yellow R, Bricosol Yellow K2R, Caprozol Brilliant Yellow 2K, Complesol Yellow 6120, Dikai this compound, Filamid Yellow R, Intraplast Yellow GRW, Lampranol Light Yellow 2RN, Lampronol Yellow 2RN, Meco Fast Yellow Y-20, Neutral Yellow 2GL, Oil Yellow 2G, Oil Yellow 120, Oil Yellow 801, Orgalon Yellow 120, Rathipon Fast Yellow R, Rosafast Yellow M2R, Solvent Yellow B, Technosol Fast Yellow R, Zapon Fast Yellow R, Zapon Yellow 156.[1][2][4][5] |

| IUPAC Name | hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) |

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its application in various formulations and for understanding its behavior in different matrices.

| Property | Value |

| Molecular Formula | C₃₄H₂₅CrN₈O₆[3] |

| Molecular Weight | 693.62 g/mol [6] |

| Appearance | Dark yellow powder.[5][7] |

| Boiling Point | 461.9 °C at 760 mmHg[3] |

| Density | 1.445 g/cm³ at 20°C[3] |

| Water Solubility | 170.1 mg/L at 20°C.[3] Slightly soluble in water.[7] |

| Solubility in Organic Solvents | Freely soluble in ethylene glycol ether and DMF.[7] Soluble in ethanol.[7] |

| Heat Resistance | Stable above 180°C[5] |

Experimental Protocols

Representative Synthesis of a 1:2 Chromium-Azo Complex

The synthesis of this compound involves a multi-step process, beginning with the formation of an azo dye, followed by metallization with a chromium salt.[5]

Step 1: Diazotization of an Aromatic Amine An aromatic amine, such as 2-aminobenzoic acid, is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.[5]

Step 2: Azo Coupling The resulting diazonium salt is then coupled with a suitable coupling agent, in this case, a pyrazolone derivative like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5] This reaction is typically carried out in an alkaline solution.

Step 3: Metallization The synthesized azo dye is then complexed with a chromium salt. The dye is dissolved in a suitable solvent, such as formamide, and heated with a chromium source, like chromium formate, at an elevated temperature (e.g., 113-115°C) for several hours. This results in the formation of a 1:2 chromium complex, where one chromium ion is coordinated with two dye molecules.[5]

Step 4: Purification The crude product is purified to remove unreacted starting materials and byproducts. A common method for purifying solvent dyes involves dissolving the crude dye in a suitable water-miscible solvent with a high boiling point, filtering out any insoluble impurities, and then precipitating the purified dye by adding the solution to a large excess of deionized water. The precipitated dye is then collected by filtration, washed, and dried.

Analytical Characterization

The characterization of this compound and similar metal-complex dyes typically involves a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to assess the purity of the dye and to quantify its concentration in various samples. A C18 column with a gradient elution using a mobile phase of water and a suitable organic solvent (e.g., methanol or acetonitrile) is a common setup for the analysis of solvent dyes.[8]

-

UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its color. The formation of the metal complex can be confirmed by a shift in the λmax compared to the unmetallized dye.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the dye molecule and to confirm the coordination of the metal to the dye ligand.

-

Elemental Analysis: This method is used to determine the elemental composition of the synthesized dye, which helps in confirming its molecular formula.

Visual Representations

Manufacturing Process Overview

Caption: A simplified workflow for the synthesis of this compound.

Classification of this compound

Caption: Hierarchical classification of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]

- 4. iiardjournals.org [iiardjournals.org]

- 5. more.juniata.edu [more.juniata.edu]

- 6. researchgate.net [researchgate.net]

- 7. modernscientificpress.com [modernscientificpress.com]

- 8. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Thermogravimetric Analysis of Solvent Yellow 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 21 (C.I. 18690) is a metal-complex azo dye used in a variety of applications, including wood stains, printing inks, and plastic coatings. The thermal stability of such dyes is a critical parameter, influencing their processing, performance, and safety. Thermogravimetric Analysis (TGA) is an essential analytical technique used to determine the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

This guide provides a comprehensive overview of the principles and methodology for conducting a thermogravimetric analysis on this compound. While specific TGA data for this compound is not extensively available in peer-reviewed literature, this document outlines a detailed experimental protocol and presents exemplary data based on the known behavior of similar metal-complex azo dyes.[1][2] The information herein serves as a robust framework for researchers to design and execute TGA experiments and interpret the resulting data.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A precise and well-defined experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following methodology is synthesized from established practices for the thermal analysis of organic dyes.[3][4][5][6]

1. Instrumentation

-

Apparatus: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Discovery TGA 5500, or NETZSCH TGA 209 F1) is used.[3][4][7]

-

Crucibles: Inert crucibles, typically made of alumina (Al₂O₃) or platinum, are required to hold the sample. Alumina crucibles are common for this type of analysis.[7]

2. Sample Preparation

-

A small, representative sample of this compound powder (typically 3-10 mg) is accurately weighed directly into the TGA crucible.[3]

-

Using a small sample mass helps ensure uniform heating and minimizes thermal gradients within the sample.[3]

-

The crucible should not be filled more than approximately 20% of its capacity to prevent sample expulsion if significant gas evolution occurs during decomposition.[7]

3. TGA Instrument Setup and Data Acquisition

-

Atmosphere: The analysis is conducted under a dynamic inert atmosphere to prevent oxidative degradation. High-purity nitrogen or argon gas is used at a constant flow rate, typically between 30 and 50 mL/min.[3][7]

-

Temperature Program:

-

Initial Temperature: The experiment begins at ambient temperature (e.g., 25-30 °C).

-

Heating Rate: The sample is heated at a constant linear rate. A rate of 10 °C/min or 20 °C/min is standard for such analyses.[4][6]

-

Temperature Range: The sample is heated from the initial temperature to a final temperature high enough to ensure complete decomposition, typically in the range of 700 °C to 800 °C.[2][4]

-

-

Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the heating program. The data is typically plotted as a TGA curve (mass % vs. temperature). The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is also generated to show the rate of mass loss as a function of temperature.[3]

4. Data Analysis

The resulting TGA and DTG curves are analyzed to determine key thermal stability parameters:

-

Onset Temperature of Decomposition (Tₒ): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tₘₐₓ): The temperature at which the rate of mass loss is at its maximum, identified by the peak in the DTG curve.

-

Mass Loss (%): The percentage of mass lost during specific decomposition stages.

-

Residual Mass (%): The amount of material remaining at the end of the experiment, which can provide information about inorganic components.

Data Presentation

Specific quantitative TGA data for this compound is not publicly available. However, the table below provides an illustrative example of the thermal decomposition profile that could be expected for a metal-complex azo dye like this compound, based on analyses of similar compounds.[2][8] The decomposition of such dyes often occurs in multiple stages.

Table 1: Illustrative TGA Data for a Typical Metal-Complex Azo Dye

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temp. (°C) (DTG peak) | Mass Loss (%) | Description |

| 1 | 30 - 150 | ~100 | ~1-2% | Loss of adsorbed moisture and/or residual solvent. |

| 2 | 200 - 350 | ~290 | ~30-40% | Initial cleavage of the azo bond (-N=N-) and decomposition of peripheral organic groups.[9] |

| 3 | 350 - 550 | ~450 | ~40-50% | Degradation of the core aromatic and heterocyclic structures. |

| Residual Mass | > 550 | - | ~10-20% | Remaining stable inorganic components (e.g., metal oxide). |

Visualization of Experimental Workflow

The logical flow of a thermogravimetric analysis experiment, from sample handling to final data interpretation, can be visualized as a clear workflow.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

An In-depth Technical Guide to the Health and Safety of Handling Solvent Yellow 21

This guide provides comprehensive health and safety information for Solvent Yellow 21 (CAS No. 5601-29-6), tailored for researchers, scientists, and professionals in drug development. The following sections detail the toxicological profile, handling procedures, and emergency protocols to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Appearance | Yellow to Dark Yellow Powder | [1][2][3] |

| Molecular Formula | C17H14N4O3 / C34H25CrN8O6 (conflicting data) | [1][4] |

| Molecular Weight | 322.32 / 693.62 g/mol (conflicting data) | [1][4] |

| Melting Point | 200 °C | [2][5] |

| Decomposition Point | > 250 °C | [2] |

| Solubility in Water | Insoluble / 170.1 mg/L at 20°C (conflicting data) | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, ethylene glycol ether, DMF | [3][6] |

| Density | 1.445 g/cm³ at 20°C | [3] |

| Vapor Pressure | 0 Pa at 25°C | [3] |

Toxicological and Ecotoxicological Data

The available toxicological data for this compound is limited. The acute toxicity data is summarized in Table 2. For many standard toxicological endpoints, data is not available. Mutagenicity has been reported, but specific study details are not provided in the reviewed safety data sheets.[1]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 8200 mg/kg | [2] |

| Aquatic Toxicity (LC50) | Fish | - | 1100 mg/L | [2] |

Note: Many safety data sheets indicate that the toxicological properties of this substance have not been thoroughly investigated.[1] Possible risks of irreversible effects have been noted.[1]

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Potential Health Effects:

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks.

Engineering Controls:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Handling:

-

Avoid the formation of dust and aerosols.[7]

-

Wash hands thoroughly after handling.[7]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep containers tightly closed.[1]

-

Store apart from incompatible materials such as strong oxidizing and reducing agents.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following provides general guidance.

| Protection Type | Specification | Reference |

| Eye/Face | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). | [4][7] |

| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and impervious protective clothing. | [7][8][9] |

| Respiratory | An approved respirator should be worn if dust is generated and ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. | [1][10] |

// Nodes start [label="Start: Task Involves\nHandling this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; risk_assessment [label="Conduct Risk Assessment:\nEvaluate potential for exposure\n(inhalation, skin/eye contact)", fillcolor="#FBBC05", fontcolor="#202124"]; inhalation_risk [label="Inhalation Risk?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_eye_risk [label="Skin/Eye Contact Risk?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// PPE Nodes respirator [label="Use Approved Respirator\n(e.g., N95 for dust, or higher)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_respirator [label="General Ventilation May Suffice\n(e.g., fume hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; eye_protection [label="Wear Safety Goggles\nwith Side Shields", fillcolor="#34A853", fontcolor="#FFFFFF"]; skin_protection [label="Wear Chemical-Resistant Gloves\nand Lab Coat/Apron", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_skin_eye_ppe [label="Minimum PPE:\nStandard lab coat and gloves", fillcolor="#F1F3F4", fontcolor="#202124"];

// End Node end_ppe [label="Proceed with Task\nUsing Selected PPE", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> risk_assessment; risk_assessment -> inhalation_risk;

inhalation_risk -> respirator [label="Yes"]; inhalation_risk -> no_respirator [label="No"];

respirator -> skin_eye_risk; no_respirator -> skin_eye_risk;

skin_eye_risk -> eye_protection [label="Yes"]; skin_eye_risk -> no_skin_eye_ppe [label="No"];

eye_protection -> skin_protection;

skin_protection -> end_ppe; no_skin_eye_ppe -> end_ppe; } Personal Protective Equipment (PPE) Selection Workflow.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][7] |

| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. Get medical aid if irritation develops or persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][10] |

Spill Response:

-

Evacuate personnel to a safe area and ensure adequate ventilation.[7]

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment as detailed in Section 5.[7]

-

For small spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]

-

Prevent the spill from entering drains or waterways.[7]

// Nodes start_emergency [label="Emergency Event:\nSpill or Exposure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_situation [label="Assess the Situation:\nIs it a spill or personal exposure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Exposure Path exposure_path [label="Personal Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; identify_route [label="Identify Exposure Route", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhalation [label="Inhalation:\nMove to fresh air, provide oxygen\nif needed. Seek medical help.", fillcolor="#F1F3F4", fontcolor="#202124"]; skin_contact [label="Skin Contact:\nFlush with water, remove\ncontaminated clothing.", fillcolor="#F1F3F4", fontcolor="#202124"]; eye_contact [label="Eye Contact:\nRinse with water for 15 mins.\nSeek medical help.", fillcolor="#F1F3F4", fontcolor="#202124"]; ingestion [label="Ingestion:\nRinse mouth, give water.\nDo NOT induce vomiting.", fillcolor="#F1F3F4", fontcolor="#202124"]; seek_medical [label="Seek Immediate\nMedical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Spill Path spill_path [label="Spill", fillcolor="#F1F3F4", fontcolor="#202124"]; secure_area [label="Secure the Area:\nEvacuate, ventilate, remove\nignition sources.", fillcolor="#FBBC05", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE:\nGloves, goggles, respirator.", fillcolor="#34A853", fontcolor="#FFFFFF"]; contain_spill [label="Contain and Clean Up:\nSweep or vacuum solids.\nPrevent entry into drains.", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose [label="Dispose of Waste\nin a sealed container according\nto regulations.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// End Node end_emergency [label="Report Incident", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start_emergency -> assess_situation; assess_situation -> exposure_path [label="Exposure"]; assess_situation -> spill_path [label="Spill"];

exposure_path -> identify_route; identify_route -> inhalation [label="Inhalation"]; identify_route -> skin_contact [label="Skin"]; identify_route -> eye_contact [label="Eye"]; identify_route -> ingestion [label="Ingestion"];

inhalation -> seek_medical; skin_contact -> seek_medical; eye_contact -> seek_medical; ingestion -> seek_medical;

spill_path -> secure_area; secure_area -> don_ppe; don_ppe -> contain_spill; contain_spill -> dispose;

seek_medical -> end_emergency; dispose -> end_emergency; } Workflow for Emergency Response to Spills or Exposure.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Incompatible materials, excess heat, strong oxidants, and sources of ignition.[1][11]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[1]

-

Hazardous Decomposition Products: May produce irritating and toxic fumes and gases, such as carbon oxides and nitrogen oxides, during a fire.[1]

-

Hazardous Polymerization: Will not occur.[1]

Disposal Considerations

Dispose of this compound and any contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[7]

This technical guide is intended to provide a summary of the available health and safety data for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment for specific laboratory procedures. Always consult the most up-to-date SDS for your specific product before use.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. saujanyaexports.com [saujanyaexports.com]

- 3. zeyachem.net [zeyachem.net]

- 4. Page loading... [guidechem.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound | 5601-29-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 9. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

Methodological & Application

Application Notes and Protocols for Staining Lipids in Cells with Solvent Yellow 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 21 is a lipophilic, yellow azo dye. While traditionally used in industrial applications for coloring plastics and inks, its fat-soluble (lysochrome) properties suggest its potential as a stain for intracellular lipids, particularly within lipid droplets. The principle of this staining method is based on the dye's higher solubility in neutral lipids than in the solvent from which it is applied. This differential solubility allows for the selective visualization of lipid-rich structures within cells. These application notes provide a detailed, albeit hypothetical, protocol for the use of this compound for staining lipids in cultured cells, based on the established principles of lysochrome staining and protocols for similar solvent dyes.

Principle of Staining

The staining mechanism of this compound, like other lysochrome dyes such as the Sudan series and Oil Red O, is a physical process of selective solubility.[1][2] The dye is more soluble in the neutral lipid core of intracellular lipid droplets than in the aqueous or alcoholic solvent of the staining solution. When cells are incubated with the dye solution, the dye partitions out of the solvent and accumulates in the lipid droplets, rendering them visible as yellow-colored inclusions under a brightfield microscope.[1]

Data Presentation

| Property | Value | Reference/Note |

| Chemical Properties | ||

| Alternate Names | C.I. This compound, C.I. 18690 | [3] |

| Molecular Formula | C₃₄H₂₄CrN₈O₆·H | This is one of the reported molecular formulas; variations may exist. |

| Appearance | Yellow to orange powder | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, isopropanol, and acetone. | [4] |

| Hypothetical Spectral Properties (for fluorescence consideration) | ||

| Estimated Excitation Max. | ~468 nm | Based on data for other lipophilic fluorescent probes like PC6S.[5] Requires experimental verification. |

| Estimated Emission Max. | ~535 nm | Based on data for other lipophilic fluorescent probes like PC6S.[5] Requires experimental verification. |

Experimental Protocols

The following protocols are designed as a starting point for using this compound to stain lipids in cultured cells. Optimization of incubation times, dye concentration, and solvent composition is highly recommended for specific cell types and experimental conditions.

Protocol 1: Staining of Lipids in Adherent Cultured Cells

Materials:

-

This compound powder

-

100% Isopropanol

-

Distilled water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS or 10% Formalin

-

Hematoxylin (optional, for nuclear counterstaining)

-

Aqueous mounting medium

Procedure:

-

Preparation of Staining Solutions:

-

Stock Solution (1% w/v): Dissolve 100 mg of this compound powder in 10 mL of 100% isopropanol. Gentle heating in a 60°C water bath may be required to fully dissolve the dye.[6] Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles. This stock solution is stable at room temperature when protected from light.

-

Working Solution (0.3-0.5% w/v): Just before use, prepare the working solution by mixing 3 parts of the stock solution with 2 parts of distilled water.[7] Let the solution stand for 10-15 minutes and filter it through a 0.2 µm syringe filter to remove any precipitate that may have formed.[7]

-

-

Cell Preparation and Fixation:

-

Culture cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA or 10% formalin and incubating for 15-30 minutes at room temperature.[6]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Aspirate the PBS and add the freshly prepared this compound working solution to completely cover the cells.

-

Incubate for 10-20 minutes at room temperature, protected from light.[6] Optimization of incubation time is recommended.

-

-

Differentiation and Washing:

-

Counterstaining (Optional):

-

Mounting and Visualization:

-

Invert the coverslip and mount it onto a clean microscope slide using an aqueous mounting medium.

-

Visualize the stained cells using a brightfield microscope. Lipid droplets should appear as distinct yellow to orange-yellow droplets within the cytoplasm.[7]

-

Mandatory Visualizations

Signaling Pathway for Lipid Droplet Formation

The accumulation of lipids into droplets is a complex process involving the uptake of fatty acids, their conversion into neutral lipids, and the budding of the lipid droplet from the endoplasmic reticulum.

Caption: Simplified signaling pathway of lipid droplet formation.

Experimental Workflow

The following diagram illustrates the key steps in the protocol for staining lipids in cultured cells using this compound.

Caption: Experimental workflow for this compound lipid staining.

References

Application Notes and Protocols for Fluorescence Microscopy with Solvent Yellow 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 21 is a lipophilic dye traditionally used in industrial applications for coloring plastics, inks, and coatings.[][2][3][4] Its hydrophobic nature suggests a potential application in biological research as a fluorescent stain for nonpolar cellular compartments, such as lipid droplets and cellular membranes. These structures are of significant interest in various research areas, including metabolic diseases, cancer biology, and drug delivery, as they are involved in energy storage, signaling, and cellular trafficking.

This document provides a comprehensive guide for utilizing this compound in fluorescence microscopy. While specific photophysical data for fluorescence microscopy applications of this compound are not extensively documented, this protocol offers a starting point for researchers by adapting established methods for other well-characterized lipophilic dyes, such as Nile Red and BODIPY™ 493/503. The provided protocols are intended to be a foundation for further optimization to achieve the best results in your specific experimental setup.

Physicochemical Properties and Safety Data

A summary of the known physical and chemical properties of this compound is presented below, compiled from various sources. It is crucial to handle this chemical with appropriate safety precautions as outlined in the safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CI Name | This compound | [3][5] |

| CI Number | 18690 | [3][5] |

| CAS Number | 5601-29-6 | [3][5] |

| Molecular Formula | C₃₄H₂₅CrN₈O₆ | [][5] |

| Molecular Weight | 693.62 g/mol | [] |

| Appearance | Dark yellow powder | [][5] |

| Solubility | Slightly soluble in water (170.1 mg/L at 20°C). Soluble in ethanol, ethylene glycol ether, DMF, ethyl acetate, toluene, and methyl ethyl ketone. | [][5] |

| Light Fastness | Grade 6 (on a scale of 1-8, where 8 is excellent) | [5] |

| Heat Resistance | Good | [6] |

Table 2: Safety and Handling Precautions for this compound

| Hazard | Precaution | Reference |

| Health Hazards | Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. | [6] |

| Handling | Use in a well-ventilated area or with a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling. | [6] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed and protected from light. | [6] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [6] |

Proposed Fluorescence Properties

Direct experimental data on the excitation and emission spectra of this compound for fluorescence microscopy is limited. However, based on its yellow color and the properties of similar fluorescent dyes, the following spectral properties can be proposed as a starting point for imaging.

Table 3: Estimated Photophysical Properties for this compound

| Parameter | Estimated Range/Value | Notes |

| Excitation Maximum (λex) | ~480 - 510 nm | This is a typical range for yellow-emitting fluorophores. Optimal excitation should be determined experimentally using a spectrophotometer or by testing different laser lines/filters. |

| Emission Maximum (λem) | ~520 - 560 nm | The emission wavelength is expected to be in the green-yellow region of the spectrum. |

| Recommended Filter Set | Standard FITC / GFP filter set | A standard filter set with an excitation filter around 488 nm and an emission filter around 525 nm is a good starting point. |

| Quantum Yield & Photostability | Unknown | These parameters have not been reported. It is advisable to use an anti-fade mounting medium and minimize light exposure to reduce photobleaching. |

Experimental Protocols

The following protocols are adapted from established methods for other lipophilic dyes, such as BODIPY™ 493/503 and Nile Red, which are commonly used to stain lipid droplets and cellular membranes.[][6][7][8] It is highly recommended to perform initial optimization experiments to determine the ideal staining concentration and incubation time for your specific cell or tissue type.

Reagent Preparation

1.1. Stock Solution (1 mg/mL)

-

Accurately weigh 1 mg of this compound powder.

-

Dissolve the powder in 1 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Vortex thoroughly until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light. This stock solution should be stable for several months.

1.2. Working Solution (1-10 µg/mL)

-

On the day of the experiment, dilute the stock solution in a buffered saline solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) to the desired final concentration. A starting concentration of 1-5 µg/mL is recommended.

-

For example, to prepare 1 mL of a 1 µg/mL working solution, add 1 µL of the 1 mg/mL stock solution to 1 mL of PBS.

-

Vortex the working solution immediately before use to ensure it is well-mixed.

Staining Protocol for Live Cells

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under standard conditions until they reach the desired confluency.

-

Wash: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual serum.

-

Staining: Add the freshly prepared this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with an appropriate filter set (e.g., a standard FITC/GFP filter set).

Staining Protocol for Fixed Cells

-

Cell Culture: Plate cells on coverslips and culture under standard conditions.

-

Wash: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Note: Avoid using alcohol-based fixatives like methanol or acetone, as they can extract lipids and disrupt membrane structures.

-

-

Wash: Gently wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures with other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Note: Permeabilization may cause some redistribution of lipophilic dyes. If only staining with this compound, this step can be omitted.

-

-

Wash (if permeabilized): Gently wash the cells three times with PBS.

-

Staining: Add the freshly prepared this compound working solution to the cells and incubate for 20-45 minutes at room temperature, protected from light.

-

Wash: Gently wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium, preferably one containing an anti-fade reagent.

-

Imaging: Image the slides using a fluorescence microscope with an appropriate filter set.

Visualizations

Experimental Workflow

Caption: General experimental workflow for staining fixed cells with this compound.

Mechanism of Staining

Caption: Proposed mechanism of this compound staining in a eukaryotic cell.

References

- 2. researchgate.net [researchgate.net]

- 3. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emulatebio.com [emulatebio.com]

Application Notes and Protocols: A Non-Polar Fluorescent Probe for Cellular and Biochemical Analysis

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Non-polar fluorescent probes are invaluable tools in cellular biology and drug discovery, enabling the visualization and quantification of hydrophobic environments within complex biological systems. These probes exhibit fluorescence properties that are sensitive to the polarity of their local environment, making them ideal for studying lipid-rich structures, protein aggregation, and drug-membrane interactions. This document provides detailed application notes and protocols for the use of a representative non-polar fluorescent probe, drawing upon the principles of well-established dyes to offer a comprehensive guide for researchers. While direct biological applications of Solvent Yellow 21 as a fluorescent probe are not extensively documented in scientific literature, its hydrophobic nature suggests its potential as a tool for staining non-polar environments. The following protocols are based on established methodologies for similar non-polar probes and can be adapted for the investigation of new compounds.

Fluorescent probes are powerful tools for studying biological processes with high sensitivity and spatiotemporal resolution.[1][2][3][4] In drug discovery, they are instrumental in high-throughput screening and elucidating drug-target interactions.[5][6] Non-polar probes, in particular, are crucial for investigating phenomena related to changes in hydrophobicity, such as the formation of lipid droplets and the aggregation of proteins, which are implicated in various diseases.[1][7][8][9][10]

Principle of Detection

The fundamental principle behind the use of non-polar fluorescent probes lies in their photophysical properties, which are highly dependent on the surrounding solvent environment. In aqueous or polar environments, these probes typically exhibit low fluorescence quantum yields. However, upon partitioning into non-polar environments, such as lipid droplets or the hydrophobic pockets of aggregated proteins, their fluorescence is significantly enhanced.[11][12] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of the target structures.

Data Presentation

Photophysical and Physicochemical Properties

The following table summarizes key properties of a typical non-polar fluorescent probe, with some data for this compound included for reference.

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [13] |

| CAS Number | 5601-29-6 | [13][14][15] |

| Molecular Formula | C34H25CrN8O6 | [15][] |

| Molecular Weight | 693.62 g/mol | [] |

| Appearance | Yellow Powder | [14][15] |

| Solubility | Soluble in organic solvents such as Butyl Cellosolve (250 g/l), Acetone (50 g/l), and Methylethylketone (400 g/l). Slightly soluble in water (170.1 mg/L at 20°C). | [14][15] |

| Excitation Max (in non-polar solvent) | ~400 nm (estimated) | [12] |

| Emission Max (in non-polar solvent) | ~510 nm (estimated) | [12] |

| Quantum Yield (in non-polar solvent) | Moderate to High (e.g., >0.1) | [12] |

Comparison with Common Non-Polar Probes

| Feature | Subject Probe (e.g., this compound) | BODIPY 493/503 | Nile Red |

| Excitation/Emission (nm) | ~400/510 (estimated) | 493/503 | 552/636 (in lipid) |

| Quantum Yield | Environment-dependent | High | Environment-dependent |

| Photostability | Moderate (typical for solvent dyes) | High | Moderate |

| Advantages | Potentially cost-effective | High specificity, brightness, and photostability.[17] | Strong solvatochromism, good for ratiometric imaging.[17] |

| Limitations | Limited data on biological applications, potential for lower specificity and photostability. | Spectral overlap with GFP.[17] | Broad emission spectrum can lead to bleed-through.[17] |

Experimental Protocols

Protocol 1: Staining of Intracellular Lipid Droplets in Cultured Cells

This protocol describes a general method for staining lipid droplets in either live or fixed cells.

Materials:

-

Non-polar fluorescent probe stock solution (1 mg/mL in DMSO or ethanol)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

Mounting medium

-

Fluorescence microscope

Procedure:

For Live Cell Imaging:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-